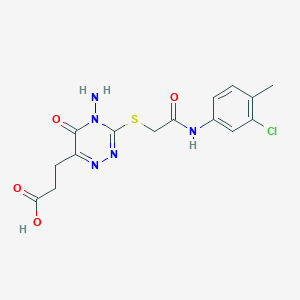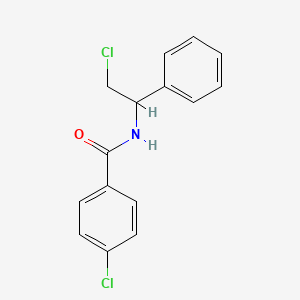
4-chloro-N-(2-chloro-1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(2-chloro-1-phenylethyl)benzamide, also known as 4-Chloro-N-phenyl-2-chlorobenzamide or 4-chloro-N-phenyl-2-chlorobenzamide, is an organic compound classified as an aromatic amide. It is a colorless, crystalline solid that is soluble in organic solvents. This compound has a variety of applications, including its use in synthetic organic chemistry and in the development of new drugs. It has been studied for its potential medicinal properties, such as its ability to modulate the activity of certain enzymes and receptors.
科学的研究の応用
4-Chloro-N-(2-chloro-1-phenylethyl)benzamide has been studied for its potential medicinal properties. It has been found to modulate the activity of certain enzymes and receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been studied for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease.
作用機序
4-Chloro-N-(2-chloro-1-phenylethyl)benzamide has been found to act as an agonist at the GABA-A receptor. This receptor is involved in the regulation of anxiety and sleep. When this compound binds to the receptor, it activates it, resulting in the release of the neurotransmitter GABA. This neurotransmitter is responsible for the inhibition of neuronal activity, resulting in a calming effect.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. When this enzyme is inhibited, the levels of acetylcholine in the brain increase, resulting in improved memory and cognitive function. This compound has also been found to reduce anxiety and improve sleep quality.
実験室実験の利点と制限
The Ullmann reaction used to synthesize 4-Chloro-N-(2-chloro-1-phenylethyl)benzamide is highly efficient and produces the desired product in high yields. This makes it an ideal choice for laboratory experiments. However, the reaction requires the use of a copper catalyst, which can be difficult to obtain and can be toxic if handled improperly.
将来の方向性
Future research on 4-Chloro-N-(2-chloro-1-phenylethyl)benzamide could focus on its potential use in the treatment of Alzheimer’s disease. This compound has shown promise in modulating the activity of certain enzymes and receptors involved in the regulation of memory and cognitive function. Additionally, further research could be conducted to explore the compound’s potential use in the treatment of anxiety and sleep disorders. Finally, further research could be conducted to explore the compound’s potential use as a drug delivery system.
合成法
4-Chloro-N-(2-chloro-1-phenylethyl)benzamide can be synthesized by a process known as the Ullmann reaction. This reaction involves the coupling of an aryl halide, such as 2-chloro-1-phenylethyl bromide, with an amide, such as 4-chlorobenzamide, in the presence of a copper catalyst. This reaction is highly efficient and produces the desired product in high yields.
特性
IUPAC Name |
4-chloro-N-(2-chloro-1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-10-14(11-4-2-1-3-5-11)18-15(19)12-6-8-13(17)9-7-12/h1-9,14H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNAWSXHBAAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-butyl-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899858.png)

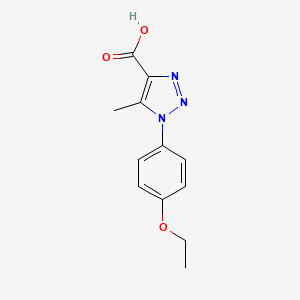
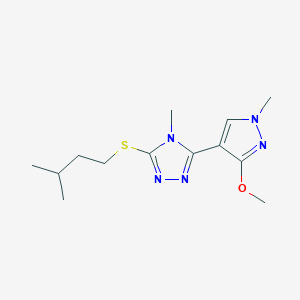
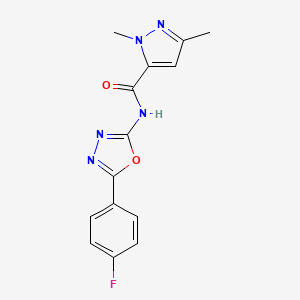
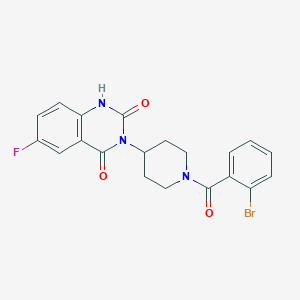
![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone](/img/structure/B2899872.png)
![Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2899873.png)
![7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2899874.png)
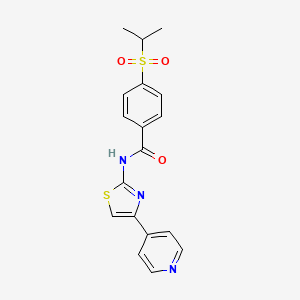
![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2899876.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2899878.png)
![8-(azepan-1-yl)-7-{3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899879.png)
